molecular formula C17H15N3 B1221670 9-Aminoellipticine CAS No. 54779-53-2

9-Aminoellipticine

Cat. No.: B1221670
CAS No.: 54779-53-2
M. Wt: 261.32 g/mol
InChI Key: PCLRPEZTOOYTNQ-UHFFFAOYSA-N
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Description

9-Aminoellipticine is a derivative of ellipticine, a naturally occurring alkaloid found in the leaves of the plant Ochrosia elliptica. This compound is known for its potent biological activities, particularly its anticancer properties. This compound has been extensively studied for its ability to intercalate into DNA, thereby disrupting the replication and transcription processes essential for cancer cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Aminoellipticine typically involves the modification of ellipticine through various chemical reactions. One common method includes the nitration of ellipticine followed by reduction to introduce the amino group at the 9-position. The reaction conditions often involve the use of concentrated sulfuric acid for nitration and sodium borohydride for reduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

9-Aminoellipticine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino group or other functional groups on the molecule.

    Reduction: Used primarily in the synthesis process to convert nitro groups to amino groups.

    Substitution: The amino group can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ellipticine derivatives.

Mechanism of Action

The primary mechanism of action of 9-Aminoellipticine involves its intercalation into DNA. This intercalation disrupts the normal function of DNA by preventing the binding of essential proteins involved in replication and transcription. The formation of a Schiff base between this compound and abasic sites in DNA further enhances its ability to induce DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific modification at the 9-position, which enhances its DNA intercalation ability and anticancer efficacy compared to other ellipticine derivatives. This specificity makes it a valuable compound for targeted cancer therapy research.

Properties

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-9-14-8-19-6-5-12(14)10(2)17-16(9)13-7-11(18)3-4-15(13)20-17/h3-8,20H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLRPEZTOOYTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970101
Record name 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54779-53-2
Record name 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54779-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Aminoellipticine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054779532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Aminoellipticine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Aminoellipticine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626V38C3NM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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